1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride
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Overview
Description
MMV000839 is a compound of interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It has been studied for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of MMV000839 involves several steps, starting with the preparation of the core structure through a series of chemical reactions. The synthetic route typically includes the formation of key intermediates, followed by functional group modifications to achieve the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
MMV000839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
MMV000839 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the biochemical pathways involved in malaria infection and to identify potential drug targets. In medicine, MMV000839 is being explored as a potential antimalarial drug, with studies showing its efficacy in inhibiting the growth of Plasmodium falciparum.
Mechanism of Action
The mechanism of action of MMV000839 involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. It targets specific molecular pathways involved in the parasite’s metabolism and replication, leading to the disruption of its life cycle and eventual death. The compound’s molecular targets include enzymes involved in nucleotide synthesis and protein translation, which are essential for the parasite’s survival .
Comparison with Similar Compounds
MMV000839 can be compared with other antimalarial compounds such as artemisinin, chloroquine, and mefloquine. While these compounds also target Plasmodium falciparum, MMV000839 is unique in its specific mechanism of action and its ability to overcome resistance seen with other antimalarials. Similar compounds include MMV688533, which also shows potential for single-dose cures with a high barrier to resistance .
Conclusion
MMV000839 is a promising compound with significant potential in the fight against malaria. Its unique mechanism of action and ability to inhibit Plasmodium falciparum make it a valuable candidate for further research and development. Continued studies on its synthesis, chemical reactions, and applications will help unlock its full potential in medicinal chemistry and beyond.
Properties
IUPAC Name |
1-(benzylamino)-3-carbazol-9-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24;/h1-13,18,23,25H,14-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUUDPGZLZUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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